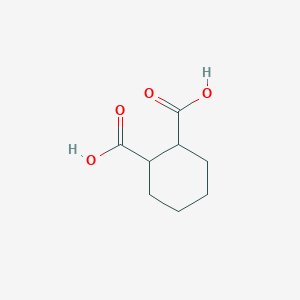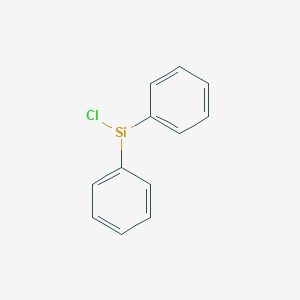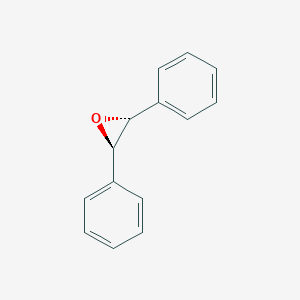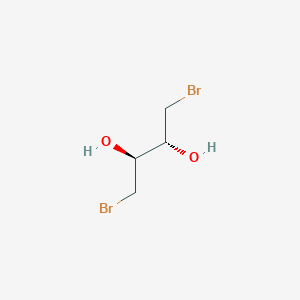
Dibromo-meso-erythritol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibromo-meso-erythritol (DBME) is a halogenated sugar alcohol that has been widely used in scientific research due to its unique properties. It is a four-carbon sugar alcohol with two bromine atoms attached to the meso position, making it a chiral molecule. DBME has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Wirkmechanismus
The mechanism of action of Dibromo-meso-erythritol is not fully understood, but it is believed to interact with enzymes and proteins through hydrogen bonding and halogen bonding. Dibromo-meso-erythritol has been shown to inhibit the activity of various enzymes, including aldose reductase and lactate dehydrogenase. It has also been shown to bind to proteins such as bovine serum albumin and human serum albumin.
Biochemische Und Physiologische Effekte
Dibromo-meso-erythritol has been shown to have a variety of biochemical and physiological effects, including the inhibition of enzyme activity, the induction of apoptosis in cancer cells, and the modulation of immune responses. It has also been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Dibromo-meso-erythritol in lab experiments is its chiral nature, which allows for the investigation of stereochemistry in enzymatic reactions. It is also a stable and easily synthesized compound. However, one limitation of using Dibromo-meso-erythritol is its toxicity, which can limit the concentration used in experiments.
Zukünftige Richtungen
There are several future directions for the use of Dibromo-meso-erythritol in scientific research. One potential area of investigation is the development of Dibromo-meso-erythritol-based drugs for the treatment of various diseases. Another area of interest is the use of Dibromo-meso-erythritol in the study of protein-ligand interactions, particularly in the development of new drugs. Additionally, the use of Dibromo-meso-erythritol in asymmetric synthesis and chiral chromatography is an area of ongoing research.
Synthesemethoden
Dibromo-meso-erythritol can be synthesized using several methods, including the reaction of meso-erythritol with bromine in the presence of a strong acid catalyst. Another method involves the reaction of meso-erythritol with hydrogen bromide and acetic anhydride. Both methods result in the formation of Dibromo-meso-erythritol with high yields and purity.
Wissenschaftliche Forschungsanwendungen
Dibromo-meso-erythritol has been used in a variety of scientific research applications, including the study of enzyme kinetics, protein-ligand interactions, and drug design. It has also been used as a chiral auxiliary in asymmetric synthesis, as well as a reference compound for chiral chromatography. Dibromo-meso-erythritol is particularly useful in the study of enzymes that require a chiral substrate, as its unique structure allows for the investigation of stereochemistry in enzymatic reactions.
Eigenschaften
CAS-Nummer |
1947-59-7 |
|---|---|
Produktname |
Dibromo-meso-erythritol |
Molekularformel |
C4H8Br2O2 |
Molekulargewicht |
247.91 g/mol |
IUPAC-Name |
(2S,3R)-1,4-dibromobutane-2,3-diol |
InChI |
InChI=1S/C4H8Br2O2/c5-1-3(7)4(8)2-6/h3-4,7-8H,1-2H2/t3-,4+ |
InChI-Schlüssel |
XOWDQAHYPSENAC-ZXZARUISSA-N |
Isomerische SMILES |
C([C@H]([C@H](CBr)O)O)Br |
SMILES |
C(C(C(CBr)O)O)Br |
Kanonische SMILES |
C(C(C(CBr)O)O)Br |
Andere CAS-Nummern |
1947-59-7 |
Synonyme |
(2R,3S)-1,4-Dibromo-2,3-butanediol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




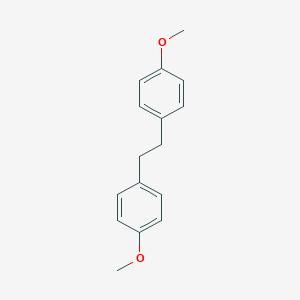
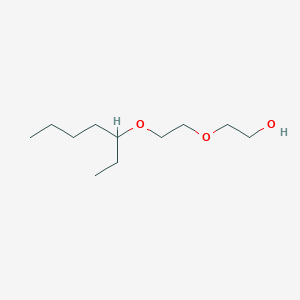
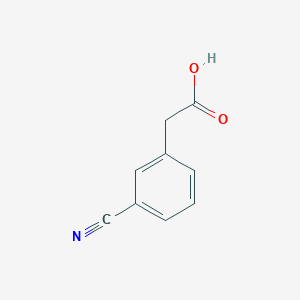
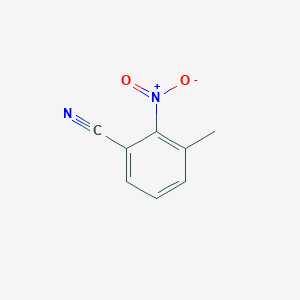
![(5S,8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-6-methylheptan-2-yl]spiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]](/img/structure/B167914.png)

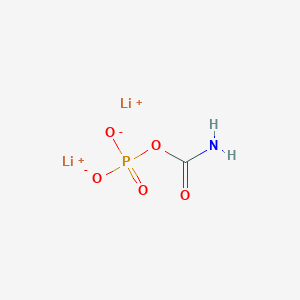

![2-[2-(2-Thienyl)ethyl]benzoic acid](/img/structure/B167924.png)
![2-Methyl-3,5,7,8,9-pentazabicyclo[4.3.0]nona-2,4,6,8-tetraene](/img/structure/B167925.png)
